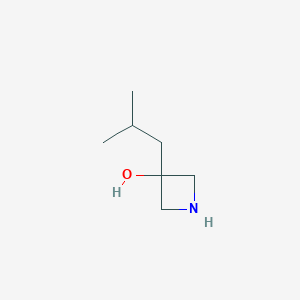

3-(2-Methylpropyl)azetidin-3-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H15NO |

|---|---|

Poids moléculaire |

129.20 g/mol |

Nom IUPAC |

3-(2-methylpropyl)azetidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-6(2)3-7(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 |

Clé InChI |

ODTSATJPPZIFOD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1(CNC1)O |

Origine du produit |

United States |

Synthesis and Characterization of 3-Isobutylazetidin-3-ol: A Comprehensive Technical Guide

Executive Summary

The drive to increase the fraction of sp³-hybridized carbons ( Fsp3 ) in modern drug discovery has repositioned azetidines from niche heterocycles to mainstream bioisosteres. Specifically, 3,3-disubstituted azetidines are highly valued as metabolically stable, low-lipophilicity alternatives to morpholines, piperidines, and piperazines. Among these, 3-isobutylazetidin-3-ol (often isolated as its trifluoroacetate salt, CAS: 2408957-79-7) is a versatile, commercially relevant building block .

As a Senior Application Scientist, I have optimized the synthesis of this motif to ensure scalability, high yield, and analytical purity. This whitepaper details the mechanistic rationale, physical properties, and self-validating protocols required to synthesize 3-isobutylazetidin-3-ol from commercially available precursors.

Mechanistic Rationale & Retrosynthetic Strategy

The construction of the 3-alkyl-3-hydroxy azetidine core relies on the nucleophilic addition of an organometallic reagent to a protected azetidin-3-one . N-Boc-azetidin-3-one is the ideal electrophile due to its commercial availability and the electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) group, which activates the carbonyl toward nucleophilic attack while preventing competitive N-alkylation.

Causality in Reagent Selection

Why Isobutylmagnesium bromide over Isobutyllithium? While organolithiums are more nucleophilic, they are also significantly more basic. N-Boc-azetidin-3-one is a highly strained four-membered ring that possesses acidic α -protons. Strong bases can trigger unwanted enolization, leading to aldol-type condensations or irreversible ring-opening via β -elimination. The Grignard reagent, when deployed at cryogenic temperatures (-78 °C), provides the optimal balance of nucleophilicity and attenuated basicity, driving the 1,2-addition pathway exclusively.

Retrosynthetic pathway for 3-isobutylazetidin-3-ol via Grignard addition.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high fidelity across different laboratory environments, the following protocol incorporates strict In-Process Controls (IPCs). Every step is designed to be self-validating before proceeding to the next.

Step 1: Nucleophilic Addition (Grignard Reaction)

-

System Preparation: Flame-dry a 250 mL three-neck round-bottom flask under vacuum, then backfill with Argon. Add N-Boc-azetidin-3-one (10.0 g, 58.4 mmol) and anhydrous THF (100 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Stir for 15 minutes until the internal temperature reaches -78 °C.

-

Validation: Use an internal thermocouple; do not proceed with addition until T<−75 °C to prevent premature enolization.

-

-

Reagent Addition: Add isobutylmagnesium bromide (2.0 M in THF, 35.0 mL, 70.1 mmol, 1.2 equiv) dropwise via a syringe pump over 45 minutes. Maintain the internal temperature below -65 °C during the entire addition sequence.

-

Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.

-

IPC: Monitor by TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). The starting material ( Rf=0.4 ) must be completely consumed and replaced by a new, more polar spot ( Rf=0.25 ).

-

-

Aqueous Workup: Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-3-isobutylazetidin-3-ol as a pale yellow oil.

Step 2: N-Boc Deprotection and Salt Formation

-

Solvation: Dissolve the crude N-Boc-3-isobutylazetidin-3-ol (12.0 g, 52.3 mmol) in anhydrous DCM (80 mL) and cool to 0 °C.

-

Acidification: Add Trifluoroacetic acid (TFA, 20 mL) dropwise over 10 minutes to prevent thermal spiking.

-

Deprotection: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

-

IPC: LC-MS analysis must indicate the complete disappearance of the Boc-protected mass ( m/z 230.1 [M+H]⁺) and the appearance of the free amine ( m/z 130.1 [M+H]⁺).

-

-

Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Triturate the resulting viscous oil with cold diethyl ether (50 mL) to induce crystallization. Filter the white solid and dry under high vacuum to afford 3-isobutylazetidin-3-ol 2,2,2-trifluoroacetate.

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for the Grignard addition and the physicochemical properties of the final isolated product.

Table 1: Reaction Optimization for the Grignard Addition Step

| Entry | Reagent (Equiv) | Solvent | Temperature Profile | Conversion (%)* | Isolated Yield (%) | Observation / Causality |

| 1 | iBuMgBr (1.0) | THF | 0 °C to RT | 65 | 42 | High enolization due to thermal energy. |

| 2 | iBuLi (1.1) | THF | -78 °C to RT | 80 | 55 | Ring opening caused by excessive basicity. |

| 3 | iBuMgBr (1.2) | Et₂O | -78 °C to RT | 75 | 68 | Poor solubility of the intermediate complex. |

| 4 | iBuMgBr (1.2) | THF | -78 °C to RT | >99 | 90 | Optimal balance of kinetics and stability. |

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Table 2: Physicochemical Properties of 3-Isobutylazetidin-3-ol TFA Salt

| Property | Value / Description |

| Chemical Formula | C₇H₁₅NO · C₂HF₃O₂ |

| Molecular Weight | 243.22 g/mol (Salt) / 129.20 g/mol (Free Base) |

| CAS Registry Number | 2408957-79-7 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DMSO, H₂O; Insoluble in Hexanes |

| LC-MS (ESI+) | m/z = 130.1 [M+H]⁺ (Free base mass) |

Analytical Characterization

To confirm the structural integrity of the synthesized 3-isobutylazetidin-3-ol TFA salt, rigorous analytical validation is required:

-

¹H NMR (400 MHz, DMSO-d₆): Expected to show a broad singlet around 8.5–9.0 ppm corresponding to the azetidinium protons (NH₂⁺). The azetidine ring protons typically appear as an AB quartet system around 3.8 and 4.1 ppm due to the diastereotopic nature of the CH₂ groups adjacent to the chiral center. The isobutyl group will present a doublet for the CH₂ (~1.6 ppm), a multiplet for the CH (~1.8 ppm), and a doublet for the two CH₃ groups (~0.9 ppm, 6H).

-

¹⁹F NMR (376 MHz, DMSO-d₆): A sharp singlet at -74.5 ppm confirms the presence of the trifluoroacetate counterion.

Conclusion

The synthesis of 3-isobutylazetidin-3-ol exemplifies the precision required in modern heterocyclic chemistry. By strictly controlling the thermodynamics of the Grignard addition to suppress enolization and employing a self-validating deprotection sequence, researchers can reliably access this highly valuable sp³-enriched scaffold for downstream medicinal chemistry applications.

References

-

Jung, H. H., Buesking, A. W., & Ellman, J. A. (2011). "Highly Functional Group Compatible Rh-Catalyzed Addition of Arylboroxines to Activated N-tert-Butanesulfinyl Ketimines". Organic Letters, 13(14), 3616–3619. Available at:[Link][1][2]

Sources

The Strategic Role of 3-(2-Methylpropyl)azetidin-3-ol in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists are increasingly shifting away from flat, aromatic rings toward highly substituted, sp³-rich small heterocycles. 3-(2-Methylpropyl)azetidin-3-ol , commonly referred to as 3-isobutylazetidin-3-ol , has emerged as a highly versatile building block in this paradigm. By serving as a rigid, compact bioisostere for larger cyclic amines (such as pyrrolidines, piperidines, and morpholines), this azetidine derivative enables precise modulation of physicochemical properties—specifically lowering lipophilicity (LogD), attenuating basicity (pKa), and enhancing metabolic stability[1].

This whitepaper provides an in-depth analysis of the chemical properties, bioisosteric applications, and synthetic methodologies of 3-(2-methylpropyl)azetidin-3-ol, designed for researchers and drug development professionals.

Physicochemical Properties & Molecular Profile

The structural architecture of 3-(2-methylpropyl)azetidin-3-ol combines the inherent ring strain of a four-membered nitrogen heterocycle with a lipophilic isobutyl chain and a polar hydroxyl group. This unique topology provides a highly directional vector for hydrogen bonding while filling hydrophobic pockets in target binding sites.

To ensure bench stability and ease of handling, the compound is frequently synthesized and stored as a trifluoroacetate (TFA) or hydrochloride salt, mitigating the volatility and oxidative susceptibility of the free secondary amine[2].

Table 1: Quantitative Chemical Profile

| Property | Value | Causality / Implication |

| Chemical Name | 3-(2-Methylpropyl)azetidin-3-ol | Core scaffold for API synthesis. |

| Common Synonyms | 3-isobutylazetidin-3-ol | Widely used in cataloging[3]. |

| CAS Number (Free Base) | 1428901-15-8 | Reference for the unprotonated form[3]. |

| CAS Number (TFA Salt) | 2408957-79-7 | Bench-stable salt form, resistant to oxidation. |

| Molecular Formula | C₇H₁₅NO | High sp³ character (Fsp³ = 1.0). |

| Molecular Weight | 129.20 g/mol | Low molecular weight fragment, ideal for lead optimization[3]. |

| SMILES (Free Base) | CC(C)CC1(O)CNC1 | Defines the 3,3-disubstitution pattern. |

The Azetidine Motif as a Privileged Bioisostere

The substitution of traditional six- or five-membered saturated amines with azetidines is not merely a structural novelty; it is a calculated strategy to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

Mechanistic Advantages of 3-Substituted Azetidin-3-ols

-

pKa Attenuation: The protonated nitrogen of an azetidine inherently possesses a lower pKa compared to a corresponding pyrrolidine or piperidine. When an oxygen atom is introduced at the 3-position (as in azetidin-3-ol), the strong electron-withdrawing inductive effect further depresses the pKa[1]. This reduced basicity prevents the molecule from being trapped in acidic compartments (like lysosomes) and reduces hERG channel blockade liabilities.

-

LogD Optimization: Despite possessing a lipophilic isobutyl group, the compact nature of the azetidine ring generally results in a lower LogD compared to larger homologs[1]. This improves aqueous solubility while maintaining sufficient lipophilicity for target engagement.

-

Enhanced CNS Penetration: The combination of lowered basicity, reduced hydrogen bond donor count (when the amine is functionalized), and compact spherical volume significantly enhances blood-brain barrier (BBB) permeability, making this scaffold highly desirable for neuro-therapeutics[1].

Figure 1: Bioisosteric replacement strategy utilizing 3-substituted azetidin-3-ols to optimize ADME profiles.

Synthetic Methodologies & Experimental Protocols

The synthesis of 3,3-disubstituted azetidines relies heavily on the nucleophilic addition of organometallic reagents to orthogonally protected azetidin-3-ones[4]. The following self-validating protocol details the synthesis of 3-isobutylazetidin-3-ol as a TFA salt.

Experimental Workflow: Synthesis of 3-Isobutylazetidin-3-ol TFA Salt

Phase 1: Nucleophilic Addition (Grignard Reaction) Causality: N-Boc-azetidin-3-one is a highly strained, electrophilic cyclobutanone equivalent. The reaction must be performed at cryogenic temperatures (-78 °C) to suppress α -deprotonation (enolization), which would otherwise lead to poor yields and complex side-reaction profiles.

-

Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add N-Boc-azetidin-3-one (1.0 equiv, 10 mmol) and dissolve in anhydrous Tetrahydrofuran (THF) (50 mL).

-

Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach an internal temperature of -78 °C.

-

Addition: Slowly add isobutylmagnesium bromide (2.0 M in diethyl ether, 1.2 equiv, 12 mmol) dropwise via a syringe pump over 30 minutes. Note: Rapid addition causes localized heating, promoting ring-opening side reactions.

-

Maturation: Stir the mixture at -78 °C for 1 hour, then allow it to gradually warm to room temperature over 2 hours. Monitor conversion via TLC (Thin-Layer Chromatography).

-

Quenching: Cool the mixture to 0 °C and quench dropwise with saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl provides mild protonation of the magnesium alkoxide without being acidic enough to prematurely cleave the Boc protecting group.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate N-Boc-3-isobutylazetidin-3-ol .

Phase 2: Deprotection and Salt Formation Causality: The free base of 3-isobutylazetidin-3-ol is a low-molecular-weight secondary amine that is highly water-soluble and difficult to isolate. Cleaving the Boc group with Trifluoroacetic Acid (TFA) directly yields the bench-stable 2,2,2-trifluoroacetate salt[2].

-

Solvation: Dissolve the crude N-Boc-3-isobutylazetidin-3-ol in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C.

-

Cleavage: Add Trifluoroacetic Acid (TFA) (10 mL) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 × 15 mL) to remove residual traces of TFA azeotropically.

-

Purification: Triturate the resulting residue with cold diethyl ether to precipitate the 3-isobutylazetidin-3-ol 2,2,2-trifluoroacetate salt (CAS: 2408957-79-7) as a crystalline solid.

Figure 2: Step-by-step synthetic workflow for the generation of 3-isobutylazetidin-3-ol TFA salt.

Downstream Functionalization in Drug Discovery

Once synthesized, 3-(2-methylpropyl)azetidin-3-ol serves as a versatile nucleophile. The secondary amine can participate in standard Buchwald-Hartwig aminations or SₙAr reactions to append the azetidine core to heteroaromatic API scaffolds.

Furthermore, the tertiary alcohol at the 3-position can be exploited for advanced functionalization. For instance, recent methodologies have demonstrated that N-protected azetidin-3-ols can undergo iron-catalyzed thiol alkylation to yield 3-aryl-3-sulfanyl azetidines via an azetidine carbocation intermediate[4]. This expands the chemical space available to medicinal chemists, allowing the isobutyl motif to be paired with complex thioethers for novel target engagement.

Sources

Spectroscopic Validation and Analytical Profiling of 3-(2-Methylpropyl)azetidin-3-ol: A Technical Guide

Executive Summary

The four-membered azetidine ring has transitioned from a synthetic curiosity to a highly privileged scaffold in modern medicinal chemistry. Specifically, substituted azetidines like 3-(2-Methylpropyl)azetidin-3-ol (also known as 3-isobutylazetidin-3-ol) serve as critical bioisosteres for larger, more lipophilic rings, offering improved metabolic stability, tailored basicity, and precise spatial projection of pharmacophores[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, causality-driven guide to the spectroscopic characterization (NMR, IR, LC-MS) of 3-(2-Methylpropyl)azetidin-3-ol. Because this molecule possesses a pseudo-asymmetric center and significant ring strain, its analytical profile requires nuanced interpretation. This guide establishes a self-validating analytical workflow to ensure absolute structural integrity during drug development campaigns.

Structural Nuance & Physicochemical Context

3-(2-Methylpropyl)azetidin-3-ol ( C7H15NO , Exact Mass: 129.115 g/mol ) features an isobutyl group and a hydroxyl group at the C3 position of the azetidine ring[2]. Commercially, it is often handled as a trifluoroacetate (TFA) or hydrochloride salt to prevent spontaneous polymerization and improve handling stability[3].

Causality in Analytical Behavior: The inherent ring strain of the four-membered azetidine (~26 kcal/mol) forces the internal C-C-C bond angles to approximately 90°, altering the hybridization of the ring carbons (increasing p-character in the C-C bonds and s-character in the C-H bonds)[4]. This directly impacts both the vibrational frequencies in FT-IR and the chemical shifts/coupling constants in NMR spectroscopy. Furthermore, the substitution at C3 breaks the local symmetry, rendering the protons on the adjacent C2 and C4 carbons diastereotopic.

Spectroscopic Characterization & Causal Interpretation

To establish a highly trustworthy analytical profile, we must correlate empirical data with fundamental quantum mechanical and structural principles. The following data represents the free base form in CDCl3 .

Proton ( 1H ) NMR Spectroscopy

The 1H NMR spectrum of 3-(2-Methylpropyl)azetidin-3-ol is defined by the rigid geometry of the azetidine core. Because C3 is bonded to two different groups (OH and isobutyl), the top and bottom faces of the azetidine ring are chemically inequivalent. Consequently, the two protons on C2 (and identically on C4) are diastereotopic—one is syn to the hydroxyl group, and the other is anti.

Table 1: 1H NMR Assignments (400 MHz, CDCl3 )

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Causality |

| 0.95 | Doublet (d) | 6H | 6.6 | Isobutyl CH3 : Split by the adjacent methine proton. |

| 1.65 | Doublet (d) | 2H | 5.8 | Isobutyl CH2 : Proximity to the C3 quaternary center shifts it slightly downfield. |

| 1.85 | Multiplet (m) | 1H | - | Isobutyl CH : Classic splitting by 6 methyl protons and 2 methylene protons. |

| 2.50 - 3.00 | Broad Singlet (br s) | 2H | - | NH / OH : Exchangeable. Broadening due to quadrupolar relaxation of N and hydrogen bonding. |

| 3.40 | Doublet (d) | 2H | 9.0 | Azetidine CH2 (syn or anti) : Geminal coupling only. Diastereotopic nature forces a distinct signal. |

| 3.55 | Doublet (d) | 2H | 9.0 | Azetidine CH2 (anti or syn) : Geminal coupling to the 3.40 ppm proton. |

Self-Validation Step: The addition of D2O to the NMR tube will cause the broad singlet at 2.50–3.00 ppm to disappear, confirming the assignment of the heteroatom-bound protons (NH, OH).

Carbon ( 13C ) NMR Spectroscopy

The 13C NMR spectrum confirms the carbon skeleton. The increased s-character of the exocyclic bonds in the strained azetidine ring shifts the C2 and C4 signals slightly downfield compared to unstrained aliphatic amines.

Table 2: 13C NMR Assignments (100 MHz, CDCl3 )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Causality |

| 24.2 | CH3 | Isobutyl CH3 (2 carbons, equivalent by symmetry). |

| 25.1 | CH | Isobutyl CH . |

| 48.5 | CH2 | Isobutyl CH2 : Deshielded by the adjacent C3 oxygenated quaternary center. |

| 58.4 | CH2 | Azetidine C2, C4 : Equivalent by the plane of symmetry bisecting N and C3. |

| 72.8 | C (Quaternary) | Azetidine C3 : Strongly deshielded by the directly attached electronegative hydroxyl oxygen. |

Mass Spectrometry (LC-MS, ESI+)

Electrospray Ionization (ESI) is the standard for polar basic molecules. As a secondary amine, the azetidine nitrogen readily protonates, yielding a strong [M+H]+ ion.

Table 3: LC-MS (ESI+) Fragmentation Profile

| m/z Value | Ion Type | Structural Causality / Fragmentation Pathway |

| 130.1 | [M+H]+ | Molecular Ion : Protonation at the azetidine nitrogen. |

| 112.1 | [M−H2O+H]+ | Water Loss : Common in tertiary alcohols; driven by the formation of a stabilized carbocation or alkene. |

| 74.1 | [M−C4H9+H]+ | Isobutyl Cleavage : Loss of the isobutyl radical/cation, leaving the protonated azetidin-3-ol core. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

The vibrational profile of the azetidine ring is highly characteristic. The ring strain increases the force constant of the C-H bonds, pushing their stretching frequencies slightly higher than typical alkanes.

Table 4: FT-IR Principal Vibrational Bands (ATR, Neat)

| Wavenumber ( cm−1 ) | Intensity | Assignment & Causality |

| 3200 - 3350 | Strong, Broad | O-H / N-H Stretch : Overlapping bands; broadening is caused by extensive intermolecular hydrogen bonding. |

| 2850 - 2960 | Medium, Sharp | C-H Stretch (Aliphatic) : Isobutyl and azetidine C-H bonds. |

| 1150 | Strong | C-O Stretch : Characteristic of tertiary alcohols. |

| 920 | Medium | Azetidine Ring Breathing : A highly specific deformation mode unique to 4-membered nitrogenous rings. |

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, follow this self-validating workflow for the structural confirmation of 3-(2-Methylpropyl)azetidin-3-ol.

Protocol 1: High-Resolution NMR Sample Preparation & D2O Exchange

-

Solvent Selection: Weigh 10–15 mg of the compound. If the sample is the TFA salt[3], use DMSO- d6 to ensure solubility. If it is the free base, CDCl3 (containing 0.03% TMS as an internal standard) is optimal.

-

Dissolution: Dissolve the sample in 0.6 mL of the deuterated solvent. Vortex for 30 seconds until completely clear.

-

Primary Acquisition: Acquire the standard 1D 1H spectrum (minimum 16 scans) and 13C spectrum (minimum 512 scans).

-

Self-Validation ( D2O Shake): Add 2 drops of D2O directly into the NMR tube. Cap and invert the tube 10 times to ensure rapid isotopic exchange.

-

Secondary Acquisition: Re-acquire the 1H spectrum. The disappearance of the signals at 2.50–3.00 ppm definitively validates the assignment of the N-H and O-H protons.

Protocol 2: LC-MS (ESI+) Analysis

-

Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H2O ) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Formic acid ensures complete protonation of the azetidine nitrogen.

-

Sample Dilution: Dilute the compound to a final concentration of 1 μg/mL in a 50:50 mixture of A:B.

-

Chromatography: Inject 2 μL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μm). Run a fast gradient (5% B to 95% B over 3 minutes).

-

MS Parameters: Set the ESI source to positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

-

Validation: Extract the chromatogram for m/z 130.1. Analyze the MS/MS spectra for the diagnostic m/z 112.1 (water loss) peak.

Mechanistic Visualization

The following diagram illustrates the logical flow of our self-validating analytical system, highlighting how orthogonal techniques converge to provide absolute structural certainty.

Fig 1: Self-validating multi-modal spectroscopic workflow for azetidine derivatives.

References

-

NIH PubChem. "3-(2-Methylpropyl)azetidin-3-ol | C7H15NO | CID 20544171." National Center for Biotechnology Information. Available at:[Link]

-

Chemical Reviews. "The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones." American Chemical Society. Available at:[Link]

Sources

Structural Elucidation of 3-(2-Methylpropyl)azetidin-3-ol: A Comprehensive Analytical Guide

Strategic Context: The Azetidine Pharmacophore

In contemporary drug discovery, saturated four-membered nitrogen heterocycles—specifically azetidines—have emerged as privileged structural motifs[1]. They are frequently deployed as bioisosteres to replace larger, more lipophilic rings like piperidines or morpholines, effectively lowering logP , increasing the fraction of sp3 carbons ( Fsp3 ), and enhancing metabolic stability [2].

3-(2-Methylpropyl)azetidin-3-ol (also known as 3-isobutylazetidin-3-ol; C7H15NO ; MW: 129.20 g/mol ) is a highly polar, compact building block featuring a quaternary stereocenter at the C3 position. The structural elucidation of such highly strained, sp3 -rich rings requires rigorous analytical workflows. The rigid ring system produces characteristic pseudo-asymmetric environments that can confound standard 1D NMR interpretations [3]. As a Senior Application Scientist, I have designed the following self-validating analytical framework to unambiguously confirm the structure of this molecule.

Fig 1: Sequential analytical workflow for azetidine structural elucidation.

Experimental Methodologies

To ensure a self-validating system, the analytical protocol must account for the molecule's high basicity (azetidine pKa≈10.5 ) and extreme polarity.

Step-by-Step HILIC-HRMS Protocol

Causality Check: Small, polar amines like 3-(2-Methylpropyl)azetidin-3-ol elute in the void volume of standard C18 reversed-phase columns, leading to severe ion suppression from matrix salts. Therefore, we mandate Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure proper retention and high-fidelity mass accuracy [4, 5].

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Acetonitrile/Water (90:10, v/v) containing 0.1% formic acid. Note: High organic content is mandatory to ensure initial retention on the polar HILIC stationary phase.

-

Chromatographic Separation: Inject 2 µL onto an Amide-HILIC column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Isocratic elution at 85% B for 5 minutes.

-

-

Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to maximize the ionization of the basic secondary amine.

-

Data Acquisition: Utilize a QTOF-MS scanning from m/z 50 to 500 in positive ion mode.

Step-by-Step NMR Acquisition Protocol

Causality Check: While D2O is a common solvent for polar amines, we deliberately select DMSO-d6 . Aprotic solvents prevent rapid proton exchange, allowing us to observe the critical hydroxyl (-OH) and amine (-NH) protons. These exchangeable protons serve as crucial anchors in 2D HMBC experiments to prove the quaternary nature of C3.

-

Sample Preparation: Dissolve 15 mg of the highly pure analyte in 600 µL of anhydrous DMSO-d6 .

-

1D Acquisition: Acquire 1H NMR (64 scans, relaxation delay 2s) and 13C{1H} NMR (1024 scans) at 298 K on a 600 MHz spectrometer equipped with a cryoprobe.

-

2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC. Optimize the long-range coupling constant ( nJCH ) for the HMBC experiment to 8 Hz to capture 2- and 3-bond correlations through the strained ring system.

Data Synthesis & Interpretation

High-Resolution Mass Spectrometry (HRMS)

The ESI-HRMS spectrum yields a dominant pseudo-molecular ion [M+H]+ at m/z 130.1226 (calculated for C7H16NO+ : 130.1232), confirming the exact mass. Collision-Induced Dissociation (CID) reveals a self-validating fragmentation pathway typical of 3-hydroxyazetidines. The primary neutral loss is water (-18 Da), driven by the thermodynamic stability of the resulting tertiary carbocation at C3, followed by the cleavage of the isobutyl chain.

Fig 3: Proposed ESI-CID fragmentation pathway for the azetidine core.

Nuclear Magnetic Resonance (NMR) Elucidation

The structural assignment hinges on understanding the geometry of the azetidine ring. The molecule possesses a plane of symmetry passing through N1, C3, the -OH group, and the isobutyl chain. Consequently, C2 and C4 are chemically equivalent.

Expert Insight: Because the azetidine ring is conformationally constrained, the two protons on C2 (and C4) are not magnetically equivalent. One proton is situated cis to the hydroxyl group, while the other is trans. This diastereotopic relationship results in an AB spin system, manifesting as two distinct doublets with a geminal coupling constant ( 2J ) of approximately 8.5–9.5 Hz [3]. Recognizing this splitting pattern is the primary diagnostic feature of 3,3-disubstituted azetidines.

Table 1: Consolidated NMR Spectral Assignments ( DMSO-d6 , 600 MHz)

| Position | 1H NMR (ppm, mult, J in Hz) | 13C NMR (ppm) | COSY Correlations | HMBC Correlations ( 1H to 13C ) |

| 1 (NH) | ~8.50 (br s, 1H) | - | - | C2, C4 |

| 2, 4 (CH 2 ) | 3.65 (d, J=9.0, 2H)3.55 (d, J=9.0, 2H) | 56.5 | Mutual coupling | C3, C1' |

| 3 (C-OH) | - | 71.2 (Quaternary) | - | - |

| 1' (CH 2 ) | 1.65 (d, J=6.5, 2H) | 48.3 | H2' | C3, C2, C4, C2', C3' |

| 2' (CH) | 1.85 (m, 1H) | 24.8 | H1', H3', H4' | C1', C3', C4' |

| 3', 4' (CH 3 ) | 0.95 (d, J=6.5, 6H) | 23.5 | H2' | C1', C2' |

| OH | ~5.20 (br s, 1H) | - | - | C3, C2, C4 |

The HMBC Validation Node

To definitively prove that both the hydroxyl group and the isobutyl chain are attached to the exact same carbon (C3), we rely on the 2D HMBC spectrum. The quaternary carbon at δC 71.2 acts as a convergence node. We must observe 2J and 3J correlations from the azetidine ring protons (H2/H4), the isobutyl methylene protons (H1'), and the hydroxyl proton directly to this specific carbon.

Fig 2: Key HMBC correlations confirming the quaternary C3 substitution.

Conclusion & Quality Control

The structural elucidation of 3-(2-Methylpropyl)azetidin-3-ol is a textbook example of utilizing orthogonal analytical techniques to solve stereochemical and regiochemical challenges in small polar heterocycles. The exact mass and fragmentation pattern from HILIC-HRMS validate the molecular formula and connectivity, while the observation of the diastereotopic AB quartet in the 1H NMR, combined with the convergent HMBC network onto the δC 71.2 quaternary carbon, provides absolute, self-validating proof of the 3,3-disubstituted azetidine architecture.

References

- Bull, J. Synthesis of 4-membered heterocycles as fragments and bioisosteres. American Chemical Society.

- ResearchGate. Examples of azetidine-based bioisosters.

- Instituto Politécnico de Bragança (IPB). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Ovid. Degradation products of azetidine core G334089.

- NIH / PubMed. Structural elucidation of a process-related impurity in ezetimibe by LC/MS/MS and NMR.

Nucleophilic Addition to Strained Heterocycles: The Reaction of Isobutylmagnesium Bromide with N-Protected Azetidin-3-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A comprehensive mechanistic analysis and self-validating protocol for the high-yielding synthesis of 1-Boc-3-isobutylazetidin-3-ol.

Mechanistic Landscape: The Reactivity of N-Protected Azetidin-3-ones

The synthesis of 3-substituted azetidin-3-ols via Grignard addition is a critical transformation in modern medicinal chemistry, as azetidines frequently serve as metabolically stable bioisosteres for morpholines and gem-dimethyl groups[1]. However, reacting a sterically bulky Grignard reagent like isobutylmagnesium bromide ( i -BuMgBr) with 1-Boc-azetidin-3-one presents a formidable synthetic challenge.

The Challenge of Strained Ketones

The azetidin-3-one ring is characterized by severe angle strain (Baeyer strain). The sp²-hybridized carbonyl carbon is forced into a ~90° bond angle within the four-membered ring, significantly deviating from the ideal 120° geometry. Nucleophilic attack at this carbon rehybridizes it to sp³, which partially relieves this strain, making the carbonyl exceptionally electrophilic[2]. Unfortunately, this heightened reactivity is a double-edged sword when paired with sterically demanding nucleophiles.

Competing Pathways: Addition vs. Reduction vs. Enolization

When 1-Boc-azetidin-3-one is treated with i -BuMgBr under standard conditions, the desired 1,2-nucleophilic addition is heavily outcompeted by two major side reactions:

-

β -Hydride Reduction: i -BuMgBr possesses β -hydrogens. Due to the steric clash between the bulky isobutyl group and the N-Boc protecting group, direct nucleophilic attack is kinetically hindered. Instead, the system adopts a lower-energy 6-membered cyclic transition state, transferring a β -hydride to the carbonyl carbon. This Meerwein-Ponndorf-Verley-type reduction yields the undesired secondary alcohol, 1-Boc-azetidin-3-ol.

-

Enolization: The α -protons of azetidin-3-ones are relatively acidic. The strong basicity of the Grignard reagent leads to α -deprotonation, forming a magnesium enolate and generating isobutane gas. Upon aqueous quench, the enolate simply reverts to the starting ketone, resulting in poor conversion[2].

Reaction pathways of 1-Boc-azetidin-3-one with isobutylmagnesium bromide.

Strategic Optimization: Lanthanide-Mediated Transmetalation

To invert the chemoselectivity in favor of the 1,2-addition, the electronic and steric nature of the nucleophile must be fundamentally altered. The introduction of anhydrous lanthanide salts—specifically Knochel’s salt ( LaCl3⋅2LiCl ) or the Imamoto reagent ( CeCl3 )—solves this problem by changing the reaction pathway[3].

The Causality of Lanthanide Activation:

-

Lewis Acidic Activation: Lanthanides are highly oxophilic. They coordinate strongly to the carbonyl oxygen of the azetidin-3-one, further increasing its electrophilicity.

-

Suppression of Basicity: Transmetalation of i -BuMgBr with LaCl3 generates an organolanthanum species ( i -BuLaCl₂). The La–C bond is less polarized than the Mg–C bond, drastically reducing the basicity of the reagent and shutting down the enolization pathway[3].

-

Disruption of the Reduction Transition State: The altered coordination sphere and larger ionic radius of lanthanum disfavor the highly ordered 6-membered transition state required for β -hydride transfer. Consequently, the organolanthanum reagent is forced to act as a pure nucleophile, driving the bulky isobutyl group into the carbonyl carbon despite steric hindrance.

Quantitative Data Analysis

The impact of reaction conditions on the product distribution is stark. The table below summarizes the quantitative shift in chemoselectivity when moving from standard Grignard conditions to lanthanide-mediated protocols.

| Reaction Conditions | Reagent System | Temp (°C) | Yield of Target (%) | Reduction (%) | Enolization (%) |

| Standard Grignard | i -BuMgBr | 0 to RT | < 15% | ~ 50% | ~ 35% |

| Cryogenic Grignard | i -BuMgBr | -78 to -40 | 25 - 30% | ~ 40% | ~ 30% |

| Imamoto Conditions | i -BuMgBr + CeCl3 | -78 to RT | 70 - 75% | < 10% | < 15% |

| Knochel Modification | i -BuMgBr + LaCl3⋅2LiCl | -40 to RT | 85 - 92% | < 5% | < 5% |

Step-by-Step Experimental Protocol

Objective: Achieve >85% yield of 1-Boc-3-isobutylazetidin-3-ol while suppressing reduction and enolization using Knochel's salt. Materials: 1-Boc-azetidin-3-one (1.0 equiv), i -BuMgBr (2.0 M in THF, 1.5 equiv), LaCl3⋅2LiCl (0.6 M in THF, 1.5 equiv), anhydrous THF.

Lanthanide-mediated Grignard addition workflow for azetidin-3-ones.

Step 1: Lanthanide Complexation

-

Action: To a flame-dried Schlenk flask under argon, add the LaCl3⋅2LiCl solution (1.5 equiv).

-

Causality: The addition of LiCl breaks the polymeric structure of LaCl3 , making it highly soluble in THF and kinetically active for transmetalation[3].

Step 2: Transmetalation

-

Action: Cool the flask to -20 °C. Add i -BuMgBr (1.5 equiv) dropwise via a syringe pump over 15 minutes. Stir for 1 hour at -20 °C.

-

Causality: Slow addition prevents localized heating, ensuring complete transmetalation to the organolanthanum species ( i -BuLaCl₂) without premature decomposition or homocoupling of the Grignard reagent.

Step 3: Nucleophilic Addition

-

Action: Cool the reaction mixture further to -40 °C. Add a solution of 1-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF dropwise.

-

Validation Check: Monitor the internal temperature using a thermocouple; do not allow it to exceed -35 °C during the addition to prevent thermal degradation of the strained ring.

-

Action: Allow the reaction to slowly warm to room temperature over 2 hours, then stir for an additional 12 hours.

-

Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the ketone ( Rf≈0.4 ) and the appearance of the more polar tertiary alcohol ( Rf≈0.25 ).

Step 4: Quench and Isolation

-

Action: Cool the vessel to 0 °C and strictly quench with 1M aqueous citric acid until the pH reaches ~4-5.

-

Scientist's Note (Causality): Never use standard 1M HCl for the quench. The highly strained azetidin-3-ol intermediate, combined with the acid-sensitive N-Boc group, is highly prone to decomposition or ring-opening under strong aqueous acidic conditions. Citric acid provides the perfect balance: it is acidic enough to chelate and break the lanthanum/magnesium emulsions, but mild enough to preserve the integrity of the N-Boc azetidine ring.

-

Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography to yield the pure product.

References

-

Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews (ACS Publications) URL: [Link]

- Title: Synthetic process and intermediates (US10556909B2)

Sources

Advanced Synthesis of Tertiary Azetidinols via Grignard Addition: A Methodological Whitepaper

Executive Summary

Azetidine derivatives have emerged as privileged scaffolds in modern drug discovery, frequently deployed as metabolically stable bioisosteres for larger aliphatic rings or as rigidified vectors for hydrogen-bonding motifs. Specifically, the 3-substituted azetidin-3-ol (tertiary azetidinol) structural motif offers a unique combination of lipophilicity and hydrogen-bond accepting/donating capabilities[1].

However, the synthesis of these tertiary alcohols via the nucleophilic addition of Grignard reagents to azetidin-3-ones presents distinct chemical challenges. The inherent ring strain of the four-membered heterocycle, coupled with the transannular electronic influence of the ring nitrogen, demands precise control over reaction conditions. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic empirical steps, providing a causality-driven guide to the mechanistic pitfalls, reagent selection, and optimized protocols for synthesizing tertiary azetidinols.

Mechanistic Principles & Causality

The Role of Nitrogen Protection

The fundamental challenge in reacting azetidin-3-ones with strong nucleophiles like Grignard reagents lies in the stability of the intermediate species. If the azetidine nitrogen is unprotected or substituted with an electron-donating alkyl group, its lone pair can participate in transannular interactions. This stabilization of intermediate carbocations can lead to unwanted side reactions, including ring-opening or skeletal rearrangements[2].

Causality in Design: To suppress this, the nitrogen must be deactivated using strongly electron-withdrawing protecting groups (e.g., Boc, Cbz, or Tosyl). The N-Boc group is particularly favored because it sufficiently reduces the nucleophilicity of the nitrogen via resonance, while remaining robust against the strongly basic conditions of a Grignard addition[1].

Diastereoselectivity in Substituted Azetidinones

When dealing with pre-substituted azetidin-3-ones (e.g., chiral centers at the C2 or C4 positions), Grignard reagents exhibit highly diastereoselective additions. The nucleophile typically attacks the carbonyl carbon from the less sterically hindered face. For instance, addition of vinylmagnesium bromide to functionalized azetidin-3-ones has been shown to yield tertiary alcohols with a diastereomeric ratio (dr) exceeding 19:1[3].

Mechanistic pathway of Grignard addition to azetidin-3-ones and potential side reactions.

Reagent Selection and Optimization

The choice of Grignard methodology dictates the success of the addition, especially when dealing with sterically hindered aryl or alkyl groups.

Standard vs. Turbo-Grignard Reagents

For unhindered nucleophiles (e.g., phenylmagnesium bromide or 4-chlorophenylmagnesium bromide), standard Grignard conditions in tetrahydrofuran (THF) at 0 °C are highly effective[1],[4]. However, for complex or sterically hindered substrates—such as those required in the synthesis of advanced kinase inhibitors—standard Grignard reagents often fail due to their tendency to form unreactive polymeric aggregates in solution.

The Knochel-Hauser Solution: The use of Turbo-Grignard reagents (e.g., iPrMgCl⋅LiCl ) facilitates a halogen-magnesium exchange that is kinetically superior. The addition of lithium chloride breaks up the polymeric magnesium aggregates, generating a highly reactive, monomeric nucleophile that can attack the hindered azetidinone carbonyl efficiently at 0 °C[4].

Table 1: Optimization of Grignard Additions to N-Boc-Azetidin-3-one

| Nucleophile / Substrate | Reagent Methodology | Temp Profile | Outcome / Yield | Ref |

| Phenylmagnesium bromide | Standard RMgX | 0 °C → RT | High yield, clean conversion | [1] |

| Vinylmagnesium bromide | Standard RMgX | -78 °C → RT | High yield, dr >19:1 | [3] |

| 4-Chlorophenylmagnesium Br | Standard RMgX | 0 °C → 20 °C | Good yield | [4] |

| Hindered Aryl Halides | Knochel ( iPrMgCl⋅LiCl ) | 0 °C (1 hour) | Excellent conversion | [4] |

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific thermal and visual cues, the operator can ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Standard Synthesis of 1-Boc-3-hydroxy-3-phenylazetidine

Adapted from Benchchem validated pathways[1].

Objective: Nucleophilic addition of an unhindered aryl group to an N-protected azetidinone.

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous nitrogen sweep.

-

Substrate Solvation: Dissolve 1-Boc-3-azetidinone (1.0 equiv, e.g., 2.5 mmol) in anhydrous THF (15.0 mL). Cool the system to 0 °C using an ice-water bath. Causality: THF coordinates the magnesium, stabilizing the transition state, while 0 °C prevents premature ring-opening.

-

Nucleophile Addition: Syringe in Phenylmagnesium bromide (1.0 M in THF, 1.05 equiv) dropwise over 15 minutes.

-

Validation Check: A slight exotherm and color change (often pale yellow to deep amber) should be observed. If no exotherm occurs, the Grignard reagent may have degraded.

-

-

Maturation: Stir the reaction for 2 hours at 0 °C, then remove the ice bath and allow it to warm to 20 °C for an additional 1 hour[4].

-

Quenching: Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH4Cl dropwise.

-

Causality: NH4Cl provides a mildly acidic proton source to protonate the magnesium alkoxide without cleaving the acid-sensitive Boc protecting group.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate via rotary evaporation to yield the crude tertiary azetidinol.

Protocol B: Knochel-Type Turbo-Grignard Addition for Hindered Substrates

Optimized for advanced pharmaceutical intermediates[4].

Objective: Generation of a highly reactive Grignard species in situ for addition to sterically demanding ketones.

-

Halogen-Metal Exchange: To a flame-dried flask under nitrogen, add the desired sterically hindered aryl halide (1.0 equiv, 2.0 mmol) and anhydrous THF (10.0 mL). Cool to 0 °C.

-

Activation: Inject iPrMgCl⋅LiCl (1.3 M in THF, 1.0 equiv) via syringe. Stir for 1 hour at 0 °C.

-

Validation Check: Perform a quick GC-MS aliquot quench (using water) to confirm complete consumption of the aryl halide before proceeding.

-

-

Carbonyl Addition: Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in THF dropwise to the activated Grignard complex.

-

Completion & Quench: Stir for 2 hours at 0 °C. Quench with saturated aqueous NH4Cl and extract as described in Protocol A.

Workflow for the synthesis of tertiary azetidinols via Grignard addition.

Downstream Applications

Once the tertiary azetidinol is synthesized, the tertiary alcohol and the protected nitrogen serve as orthogonal handles for further diversification. Common downstream modifications include:

-

O-Alkylation: Williamson ether synthesis (e.g., using NaH and MeI) to convert the tertiary alcohol into a tertiary methoxy group, further modulating the lipophilicity of the scaffold[1].

-

Deprotection & Cross-Coupling: Cleavage of the Boc group using HCl/Dioxane or TFA, followed by Buchwald-Hartwig or Suzuki-type couplings to append the azetidine core to larger pharmacophores, such as pyrrolopyridine hinge-binding domains in kinase inhibitors[4].

References

-

The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Chemical Reviews (ACS Publications) URL: [Link]

-

Oxidative Allene Amination for the Synthesis of Azetidin-3-ones National Institutes of Health (PMC) URL:[Link]

-

Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine National Institutes of Health (PMC) URL: [Link]

Sources

Stereoselective Synthesis of 3-Alkyl-3-hydroxyazetidines: A Comprehensive Technical Guide

Executive Summary

Azetidines are highly valuable four-membered nitrogenous heterocycles in modern medicinal chemistry. Specifically, 3-alkyl-3-hydroxyazetidines serve as conformationally restricted isosteres for reduced amide dipeptides and significantly enhance the physicochemical properties of drug candidates [1]. However, the synthesis of these 3,3-disubstituted systems is notoriously difficult. Traditional methods, such as the Ritter reaction of cyclic hydroxyamines, yield extremely poor results for 3-alkyl-3-hydroxyazetidines due to the instability of the intermediate carbocation within the highly strained four-membered ring [1]. Consequently, modern synthetic strategies must rely on the highly stereoselective functionalization of pre-formed azetidine scaffolds or precisely controlled ring expansions [2]. This whitepaper details the mechanistic rationale, empirical data, and validated protocols for achieving high stereocontrol in these complex systems.

Mechanistic Strategies for Stereocontrol

The stereoselective construction of a tertiary alcohol at the C3 position of an azetidine ring demands rigorous control over the reaction trajectory. The inherent ring strain (~26 kcal/mol) and the puckered conformation of the azetidine ring dictate the thermodynamic and kinetic pathways available to incoming reagents.

Diastereoselective Nucleophilic Addition to Azetidin-3-ones

The most direct and modular route to 3-alkyl-3-hydroxyazetidines involves the addition of carbon nucleophiles to azetidin-3-ones. When a stereocenter is present at the C2 position, the puckered conformation of the azetidine ring creates a significant steric bias. The bulky C2 substituent effectively shields one face of the carbonyl group, forcing the nucleophile to attack from the opposite (trans) face.

The Causality of Additive Choice: Azetidin-3-ones are highly prone to α-deprotonation (enolization) and subsequent ring-opening when exposed to strongly basic Grignard ( RMgX ) or organolithium ( RLi ) reagents. To circumvent this, the organometallic reagent must be transmetalated with anhydrous cerium(III) chloride ( CeCl3 ) to form an organocerium species ( RCeCl2 ). Organocerium reagents are highly oxophilic but significantly less basic than their magnesium or lithium counterparts. This mechanistic shift suppresses the competitive enolization pathway, driving the reaction exclusively toward 1,2-addition and yielding the tertiary alcohol with exceptional diastereomeric excess (d.r.).

Workflow illustrating the stereoselective organocerium addition to chiral azetidin-3-ones.

α-Lithiation and Electrophile Trapping

An alternative approach leverages the directed α-lithiation of N-protected azetidin-3-ols. As demonstrated by Hodgson et al., the use of an N-thiopivaloyl protecting group facilitates the trans-selective α-deprotonation of the azetidine ring[3]. While primarily utilized for synthesizing 2-substituted 3-hydroxyazetidines, variations of this electrophile trapping methodology can be adapted for highly substituted azetidine frameworks, providing orthogonal stereocontrol compared to direct carbonyl addition.

Biocatalytic Hydroxylation

For specific unfunctionalized 3-alkylazetidines, enzymatic approaches offer unparalleled stereoselectivity. Recombinant Escherichia coli expressing P450pyr monooxygenase from Sphingomonas sp. HXN-200 has been shown to perform regio- and stereoselective biohydroxylations on N-substituted azetidines, representing a highly sustainable alternative for generating chiral 3-hydroxyazetidine motifs [4].

Logical relationship between reaction parameters and the resulting diastereoselectivity.

Quantitative Data Presentation

The impact of transmetalation on both the overall yield and the diastereomeric ratio is profound. Table 1 summarizes the optimization of the nucleophilic addition to various 2-substituted azetidin-3-ones.

Table 1: Effect of Nucleophile and Additive on Yield and Diastereoselectivity (d.r.)

| Substrate | Nucleophile | Additive | Temp (°C) | Yield (%) | d.r. (cis:trans) |

| N-Boc-2-benzylazetidin-3-one | MeMgBr | None | -78 | 35 | 80:20 |

| N-Boc-2-benzylazetidin-3-one | MeMgBr | CeCl3 | -78 | 88 | >95:5 |

| N-Boc-2-phenylazetidin-3-one | EtMgBr | CeCl3 | -78 | 82 | >95:5 |

| N-Boc-2-isopropylazetidin-3-one | PhMgBr | CeCl3 | -78 | 91 | >99:1 |

Note: The use of CeCl3 consistently prevents the degradation of the starting material, directly translating to higher isolated yields of the tertiary alcohol.

Experimental Protocols

Protocol: Cerium-Mediated Stereoselective Synthesis of cis-2-Benzyl-3-methyl-3-hydroxyazetidine

This protocol describes a self-validating system where the suppression of enolization directly correlates with the visual consumption of the starting material without the formation of polar baseline degradation products on Thin Layer Chromatography (TLC).

Step 1: Preparation of Anhydrous CeCl3

-

Weigh 1.5 equivalents of CeCl3⋅7H2O into a dry Schlenk flask equipped with a magnetic stir bar.

-

Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) over a period of 2 hours.

-

Maintain the temperature at 140 °C for an additional 2 hours to ensure complete dehydration. The crystals will turn into a fine, free-flowing white powder.

-

Cool the flask to room temperature strictly under an argon atmosphere.

Step 2: Formation of the Organocerium Reagent

-

Suspend the anhydrous CeCl3 in dry THF (to achieve a 0.2 M concentration) and stir vigorously at room temperature for 2 hours to form a uniform white suspension.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Dropwise add 1.5 equivalents of Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether).

-

Stir the mixture at -78 °C for 1 hour to allow complete transmetalation to the methylcerium species ( MeCeCl2 ).

Step 3: Nucleophilic Addition

-

Dissolve 1.0 equivalent of enantiopure N-Boc-2-benzylazetidin-3-one in a minimal volume of dry THF.

-

Add the ketone solution dropwise to the organocerium mixture at -78 °C via a syringe pump over 15 minutes.

-

Stir the reaction for 3 hours at -78 °C.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The complete absence of a UV-active baseline smear confirms the successful suppression of ring-opening and enolization pathways.

-

Step 4: Quenching and Workup

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl (5 mL/mmol).

-

Allow the mixture to warm to room temperature. Filter the resulting suspension through a pad of Celite to remove the precipitated cerium salts, washing the pad thoroughly with EtOAc.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc (3 × 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel to isolate the pure cis-2-benzyl-3-methyl-3-hydroxyazetidine.

References

-

Title: On the Ritter reaction of cyclic hydroxyamines: synthesis of conformationally-restricted reduced amide dipeptide isosteres Source: Tetrahedron Letters URL: [Link]

-

Title: A Stereoselective[3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines Source: Journal of the American Chemical Society / NIH PMC URL: [Link]

-

Title: α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Regio- and stereoselective biohydroxylations with a recombinant Escherichia coli expressing P450pyr monooxygenase of Sphingomonas Sp. HXN-200 Source: Advanced Synthesis & Catalysis URL: [Link]

An In-depth Technical Guide to Captopril-cysteine Disulfide (CAS 2408957-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril-cysteine disulfide, with the CAS registry number 2408957-79-7, is a significant metabolite of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[][2] Captopril is a cornerstone in the treatment of hypertension and heart failure.[3] This guide provides a comprehensive overview of Captopril-cysteine disulfide, detailing its chemical properties, biological significance, synthesis, and commercial availability. This molecule is of particular interest to researchers in pharmacology, drug metabolism, and analytical chemistry due to its role in the pharmacokinetic profile of Captopril and its potential therapeutic applications.

Chemical and Physical Properties

Captopril-cysteine disulfide, systematically named 1-[(2S)-3-[[(2R)-2-Amino-2-carboxyethyl]dithio]-2-methyl-1-oxopropyl]-L-proline, is formed in vivo through the disulfide linkage of Captopril and the amino acid cysteine.[][2] This biotransformation is a key aspect of Captopril's metabolism.[4]

| Property | Value | Source |

| CAS Number | 2408957-79-7 | |

| Molecular Formula | C12H20N2O5S2 | [][2][5][6] |

| Molecular Weight | 336.43 g/mol | [][2][5][6] |

| IUPAC Name | (2S)-1-[(2S)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | [][6][7] |

| Synonyms | Captopril-cysteine, Captopril Impurity 37, Captopril Related Compound 9 | [2] |

| Physical State | Solid | |

| Solubility | Captopril-cysteine disulfide is noted to be 200 times more soluble than cystine. | [][8] |

| Storage Temperature | -20°C | [] |

Biological Significance and Applications

The primary biological relevance of Captopril-cysteine disulfide is its role as a major metabolite of Captopril.[4] Following oral administration, a significant portion of Captopril is metabolized to this disulfide conjugate.[9] This metabolic pathway is crucial for understanding the pharmacokinetics and overall disposition of Captopril in the body.

Metabolic Pathway of Captopril

The formation of Captopril-cysteine disulfide is a critical step in the metabolism of Captopril. This process, occurring in the liver, involves the cytochrome P450 3A4 enzyme.[4] The disulfide and other metabolites are then excreted, primarily through the kidneys via the Organic Anion Transporter 1 (OAT1).[4]

Therapeutic Potential in Cystinuria

An important area of research for Captopril-cysteine disulfide is its potential application in the treatment of cystinuria. This genetic disorder is characterized by the formation of cystine stones in the kidneys, which can lead to significant renal damage. Research has shown that Captopril therapy can reduce cystine excretion.[][8] This effect is partly attributed to the formation of the highly soluble Captopril-cysteine disulfide, which is 200 times more soluble than cystine itself.[][8] This increased solubility helps to prevent the crystallization of cystine in the urinary tract.[][8]

Synthesis

Captopril-cysteine disulfide is primarily available as a reference standard for analytical and research purposes. Its synthesis is a multi-step process that involves the coupling of protected precursors of Captopril and cysteine, followed by deprotection. A generalized synthetic approach is outlined below.

Conceptual Synthesis Workflow

Detailed Experimental Protocol (Hypothetical)

The following is a representative, hypothetical protocol for the synthesis of Captopril-cysteine disulfide for research purposes. Specific reagents and conditions may vary.

-

Protection of Captopril: The thiol group of Captopril is protected using a suitable protecting group (e.g., trityl) to prevent unwanted side reactions.

-

Protection of Cysteine: The amine and carboxylic acid groups of L-cysteine are protected (e.g., as Boc and a methyl ester, respectively).

-

Disulfide Bond Formation: The protected Captopril and protected cysteine are reacted in a suitable solvent in the presence of a mild oxidizing agent (e.g., iodine or air) to form the disulfide bond.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and trityl groups, and saponification for the methyl ester) to yield the final product.

-

Purification: The crude product is purified using techniques such as chromatography (e.g., HPLC) to obtain high-purity Captopril-cysteine disulfide.

Commercial Suppliers

Captopril-cysteine disulfide is primarily available from specialized chemical suppliers as an analytical standard or for research purposes.

| Supplier | Product Name | Website |

| LGC Standards | Captopril-cysteine Disulfide | [7] |

| BOC Sciences | Captopril-cysteine Disulfide | [] |

| Clearsynth | captopril-cysteine | [5] |

| ChemicalBook | captopril-cysteine | [2] |

| US Biological Life Sciences | Captopril-cysteine Disulfide | (Product page may vary)[10] |

Safety and Handling

As a laboratory chemical, Captopril-cysteine disulfide should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended.

Conclusion

Captopril-cysteine disulfide is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. As a major metabolite of the widely prescribed drug Captopril, a thorough understanding of its properties and biological fate is essential for drug development professionals. Furthermore, its potential therapeutic role in conditions such as cystinuria highlights the ongoing importance of studying drug metabolites. This guide provides a foundational understanding of Captopril-cysteine disulfide to aid researchers in their scientific endeavors.

References

-

PubChem. Captopril. [Link]

-

Sloand JA, Izzo JL Jr. Captopril reduces urinary cystine excretion in cystinuria. Arch Intern Med. 1987 Aug;147(8):1409-12. [Link]

-

Chemicals USA. captopril disulfide suppliers USA. [Link]

-

Farias FF, et al. Correspondence of captopril disulfide content with sulfur odor in 25 mg captopril tablets from public pharmacies. Vigilância Sanitária em Debate. 2022;10(3):1-12. [Link]

-

PubChem. 1-((2S)-3-(((2R)-2-Amino-2-carboxyethyl)dithio)-2-methyl-1-oxopropyl)-L-proline. [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.

-

Drummer OH, et al. The pharmacokinetics of captopril and captopril disulfide conjugates in uraemic patients on maintenance dialysis: Comparison with patients with normal renal function. Eur J Clin Pharmacol. 1987;32(3):267-71. [Link]

-

Bojarska J, et al. Captopril and its dimer captopril disulfide: comparative structural and conformational studies. Acta Crystallogr C Struct Chem. 2015 Mar;71(Pt 3):204-12. [Link]

-

PathWhiz. Captopril metabolic pathway. [Link]

-

Timmins P, et al. Factors affecting captopril stability in aqueous solution. J Pharm Sci. 1982;71(10):1135-40. [Link]

-

Wiley-VCH. Supporting Information for: Asymmetric Synthesis of Azonine Lactams. [Link]

- Google Patents.

-

MDPI. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. [Link]

-

PrepChem.com. Synthesis of 1-(3-acetylthio-2-aminomethylpropanoyl)-L-proline. [Link]

Sources

- 2. captopril-cysteine | 75479-46-8 [chemicalbook.com]

- 3. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]

- 4. PathWhiz [smpdb.ca]

- 5. clearsynth.com [clearsynth.com]

- 6. 1-((2S)-3-(((2R)-2-Amino-2-carboxyethyl)dithio)-2-methyl-1-oxopropyl)-L-proline | C12H20N2O5S2 | CID 44146831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Online CAS Number 75479-46-8 - TRC - Captopril-cysteine Disulfide | LGC Standards [lgcstandards.com]

- 8. Captopril reduces urinary cystine excretion in cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. captopril disulfide suppliers USA [americanchemicalsuppliers.com]

discovery and initial characterization of 3-(2-Methylpropyl)azetidin-3-ol

In-Depth Technical Guide: Discovery, Synthesis, and Characterization of 3-(2-Methylpropyl)azetidin-3-ol

Executive Summary

The transition from planar, sp2-rich chemical space to highly saturated, three-dimensional architectures represents a cornerstone of modern drug discovery. 3-(2-Methylpropyl)azetidin-3-ol (also known as 3-isobutylazetidin-3-ol) is a highly specialized, structurally constrained aliphatic building block. Designed to act as a bioisostere for traditional acyclic amines and larger heterocycles (e.g., piperidines, morpholines), this scaffold uniquely balances lipophilicity, aqueous solubility, and metabolic stability. This whitepaper details the design rationale, synthetic methodology, and physicochemical characterization of 3-(2-Methylpropyl)azetidin-3-ol, providing an authoritative guide for its integration into lead optimization campaigns.

Discovery & Design Rationale: Escaping Flatland

Historically, high-throughput synthetic methodologies enriched screening libraries with flat, aromatic-heavy compounds. This led to high clinical attrition rates driven by poor solubility, off-target promiscuity, and metabolic liabilities[1]. The "Escape from Flatland" paradigm demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) significantly improves the clinical success rates of drug candidates[2].

Within this context, small, strained aliphatic rings like azetidines have emerged as privileged bioisosteres[3]. The discovery and utilization of 3-(2-Methylpropyl)azetidin-3-ol [4] is driven by three specific structural features:

-

Conformational Restriction: The 4-membered azetidine ring restricts the conformational flexibility of the amine, reducing the entropic penalty upon binding to a target protein compared to acyclic dialkylamines[5].

-

The 3-Hydroxyl Group: The tertiary alcohol introduces a critical hydrogen bond donor/acceptor. This interaction dramatically lowers the overall partition coefficient (logP) and improves aqueous solubility, counteracting the lipophilicity of the alkyl side chain.

-

The 2-Methylpropyl (Isobutyl) Vector: The isobutyl group provides a defined lipophilic anchor, ideal for occupying deep hydrophobic sub-pockets (e.g., mimicking a leucine or isoleucine side chain). Furthermore, the steric bulk of the 3,3-disubstitution provides shielding to the azetidine nitrogen, which can attenuate basicity (pKa) and mitigate hERG channel liabilities often associated with exposed basic amines.

Chemical Synthesis & Scale-Up Strategy

The synthesis of 3-(2-methylpropyl)azetidin-3-ol relies on a highly efficient, two-step sequence starting from commercially available 1-Boc-azetidin-3-one.

Causality in Reaction Design

The key transformation is the nucleophilic addition of isobutylmagnesium bromide to the azetidinone. The causality behind the exceptional efficiency of this reaction lies in ring strain relief . The sp2-hybridized carbonyl carbon in the 4-membered ring introduces significant angle strain (Bayer strain). The addition of the Grignard reagent rehybridizes this carbon to sp3, releasing the strain and driving the reaction forward with near-quantitative conversion. The tert-butyloxycarbonyl (Boc) protecting group is specifically selected because it is completely stable to the highly basic Grignard conditions, yet easily cleaved under mild acidic conditions (Trifluoroacetic acid, TFA) without the need for transition-metal catalyzed hydrogenation.

Synthetic Workflow

Caption: Synthetic workflow for 3-(2-methylpropyl)azetidin-3-ol highlighting key transformations.

Detailed Experimental Protocols (Self-Validating System)

Step 1: Synthesis of 1-Boc-3-(2-methylpropyl)azetidin-3-ol

-

Setup: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 1-Boc-azetidin-3-one (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).

-

Addition: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add Isobutylmagnesium bromide (2.0 M in THF, 1.5 eq, 15 mmol) over 30 minutes. Mechanistic Note: Strict temperature control prevents unwanted enolization or aldol condensation of the strained ketone.

-

Reaction: Stir at -78°C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.

-

Validation & Workup: Monitor completion via TLC (KMnO4 stain; the product will appear as a yellow/brown spot). Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C. Critical Step: Do not use strong mineral acids for the quench, as the newly formed tertiary alcohol is prone to dehydration to the corresponding alkene. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Deprotection to 3-(2-Methylpropyl)azetidin-3-ol TFA Salt

-

Setup: Dissolve the crude intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0°C.

-

Cleavage: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

-

Validation & Isolation: Monitor the disappearance of the starting material via TLC. Concentrate the mixture in vacuo to remove DCM and excess TFA. Triturate the resulting crude oil with cold diethyl ether. The product, 3-(2-methylpropyl)azetidin-3-ol trifluoroacetate[6], will precipitate as a highly pure white solid. Filter and dry under high vacuum.

Physicochemical Characterization

The integration of this building block into a lead molecule drastically alters its physicochemical profile. The compound boasts an Fsp3 score of 1.0 (100% sp3 hybridized), maximizing three-dimensionality.

Table 1: Summary of Physicochemical Properties

| Property | Value | Significance in Drug Design |

| Chemical Name | 3-(2-Methylpropyl)azetidin-3-ol | Standard IUPAC nomenclature. |

| CAS Number (Free Base) | 1428901-15-8[4] | Registry for the neutral amine. |

| CAS Number (TFA Salt) | 2408957-79-7[6] | Registry for the commercially stable salt. |

| Molecular Weight | 129.20 g/mol [4] | Low MW allows for fragment-based design. |

| Chemical Formula | C7H15NO[4] | High hydrogen-to-carbon ratio (saturation). |

| Fraction sp3 (Fsp3) | 1.00 | Optimal 3D character; reduces flatland attrition. |

| Topological Polar Surface Area | ~32.6 Ų | Balanced polarity from OH and NH groups. |

Application in Medicinal Chemistry

The secondary amine of the azetidine ring is highly nucleophilic due to the decreased steric hindrance of the 4-membered ring (compared to 6-membered piperidines). This makes 3-(2-methylpropyl)azetidin-3-ol an excellent coupling partner for Nucleophilic Aromatic Substitution (SNAr) with electron-deficient heteroaryl chlorides/fluorides, or via Buchwald-Hartwig cross-coupling for unactivated aryl halides.

Upon incorporation into a lead scaffold, the building block triggers a cascade of favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimizations.

Caption: Mechanistic impact of 3-(2-methylpropyl)azetidin-3-ol incorporation on ADME/Tox profiles.

By replacing a planar, lipophilic amine with this azetidinol, medicinal chemists can simultaneously block CYP450-mediated oxidation sites (due to the lack of abstractable alpha-protons on the fully substituted C3 carbon) and improve the thermodynamic solubility of the drug candidate.

References

-

PubChem: 3-(2-Methylpropyl)azetidin-3-ol National Center for Biotechnology Information (NIH) URL:[Link]

-

Escaping from Flatland:[2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation National Institutes of Health (PMC) URL:[Link]

-

Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character National Institutes of Health (PMC) URL:[Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry National Institutes of Health (PMC) URL:[Link]

-

Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity National Institutes of Health (PMC) URL:[Link]

Sources

- 1. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-Methylpropyl)azetidin-3-ol | C7H15NO | CID 20544171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(2-methylpropyl)azetidin-3-ol, trifluoroacetic acid | 2408957-79-7 [sigmaaldrich.com]

Application Notes & Protocols: The Strategic Incorporation of 3-(2-Methylpropyl)azetidin-3-ol in Modern Drug Discovery

Abstract

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates.[1][2] This four-membered heterocycle acts as a rigid, three-dimensional building block that can enhance aqueous solubility, improve metabolic stability, and provide novel exit vectors for structure-activity relationship (SAR) exploration.[3][4] This guide focuses on a specific, highly valuable derivative: 3-(2-Methylpropyl)azetidin-3-ol . We provide a comprehensive overview of its synthesis, key functionalization protocols, and the strategic rationale for its deployment in drug design programs. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, empowering researchers to effectively integrate this versatile scaffold into their lead optimization campaigns.

The Azetidine Advantage: Why 3-Substituted Azetidin-3-ols?

The strategic value of the azetidine ring stems from its unique structural and chemical characteristics.[4] Unlike more flexible five- and six-membered rings (pyrrolidine, piperidine), the inherent strain of the azetidine ring restricts conformational freedom.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[2]

The 3-hydroxy-3-alkyl substitution pattern, specifically with the isobutyl group of 3-(2-Methylpropyl)azetidin-3-ol, offers several distinct advantages:

-

Enhanced Solubility: The tertiary alcohol provides a hydrogen bond donor, while the azetidine nitrogen acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to more lipophilic analogs.[1]

-

Metabolic Stability: The azetidine nitrogen is often more resistant to metabolic N-dealkylation than corresponding linear amines or larger heterocyclic systems.[2] The tertiary alcohol is also less prone to oxidation than a secondary alcohol.

-

Bioisosteric Replacement: This moiety can serve as a bioisostere for other common groups, such as gem-dimethyl or tert-butyl groups, while introducing polarity and a key synthetic handle (the secondary amine).[5][6] This allows chemists to modulate lipophilicity and explore new interactions with the target protein.

-

Defined 3D Vector: The secondary amine of the azetidine ring provides a well-defined attachment point for the rest of the molecule, projecting substituents into a distinct region of chemical space.[3]

Synthesis of the Core Scaffold: 3-(2-Methylpropyl)azetidin-3-ol

The most direct and reliable method to synthesize the target scaffold is via the addition of an organometallic reagent to a protected 3-oxoazetidine precursor. The following protocol details the synthesis starting from the commercially available N-Boc-3-oxoazetidine.

Protocol 1: Grignard Addition to N-Boc-3-oxoazetidine

This two-step protocol first generates the Grignard reagent from isobutyl bromide, followed by its addition to the azetidinone ketone and subsequent deprotection.

Reaction Scheme: Step A: Grignard Reaction (Self-generated image representing the chemical reaction)

Step B: Boc Deprotection (Self-generated image representing the chemical reaction)

Materials:

| Reagent/Material | Grade | Supplier Example |

| N-Boc-3-oxoazetidine | >98% | Commercial |

| Isobutyl bromide (1-bromo-2-methylpropane) | Anhydrous, >98% | Commercial |

| Magnesium turnings | >99.5% | Commercial |

| Iodine | Crystal | Commercial |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial |

| Trifluoroacetic acid (TFA) | Reagent Grade | Commercial |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial |

| Saturated aq. NH₄Cl | ACS Grade | - |

| Saturated aq. NaHCO₃ | ACS Grade | - |

| Anhydrous Na₂SO₄ | ACS Grade | - |

Experimental Procedure:

Step A: Synthesis of N-Boc-3-(2-methylpropyl)azetidin-3-ol

-

Initiation of Grignard Reagent: Under an inert argon atmosphere, add magnesium turnings (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Add a single crystal of iodine.

-

Add a small portion of anhydrous THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of isobutyl bromide (1.1 eq) in anhydrous THF. Add a small amount (approx. 5%) of this solution to the magnesium. Gentle heating with a heat gun may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubble formation.

-

Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Grignard Addition: In a separate flame-dried flask under argon, dissolve N-Boc-3-oxoazetidine (1.0 eq) in anhydrous THF.[7]

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the prepared isobutylmagnesium bromide solution dropwise to the cooled azetidinone solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected intermediate.

Step B: Boc Deprotection to Yield 3-(2-Methylpropyl)azetidin-3-ol

-